molecular formula C7H11F3O3 B1502711 4-Methoxy-3-(trifluoromethyl)oxan-4-OL

4-Methoxy-3-(trifluoromethyl)oxan-4-OL

Cat. No.: B1502711
M. Wt: 200.16 g/mol
InChI Key: KBPNWXKJNOAPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(trifluoromethyl)oxan-4-OL is a tetrahydropyran-derived compound characterized by a hydroxyl group at the 4-position, a methoxy group at the 4-position, and a trifluoromethyl substituent at the 3-position. This compound has garnered attention primarily as a metabolite of the parent molecule 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004).

Properties

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

IUPAC Name

4-methoxy-3-(trifluoromethyl)oxan-4-ol

InChI

InChI=1S/C7H11F3O3/c1-12-6(11)2-3-13-4-5(6)7(8,9)10/h5,11H,2-4H2,1H3

InChI Key

KBPNWXKJNOAPNB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Metabolic Pathway : Hydrolysis of the amide bond in R004 produces 4-Methoxy-3-(trifluoromethyl)oxan-4-OL and a carboxylic acid derivative. This biotransformation has been confirmed in rat and rabbit plasma via HPLC-MS/MS analysis .
  • Stability : Stabilization protocols ensure that this compound is a genuine metabolite rather than an artifact of in vitro decomposition .
  • Structural Significance : The trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability, making it relevant in pharmacokinetic studies .

Comparison with Structurally Similar Compounds

4-Methoxy-3-(trifluoromethyl)aniline

  • Molecular Formula: C₈H₈F₃NO
  • Molecular Weight : 191.15 g/mol
  • Key Differences :
    • Replaces the oxan-4-ol ring with a benzene ring.
    • The hydroxyl group is absent, and an amine group is present at the 4-position.
  • Applications :
    • Widely used as a fluorinated building block in organic synthesis and drug discovery .
    • Demonstrated stability under biological conditions as a metabolite of R004 .
  • Physicochemical Properties :
    • Higher volatility compared to oxan-4-OL derivatives due to the absence of a hydroxyl group.
    • Crystallographic data (single-crystal X-ray) confirms planar geometry with a mean C–C bond length of 0.003 Å .

4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol

  • Molecular Formula : C₁₂H₁₃F₃O₃
  • Molecular Weight : 262.23 g/mol
  • Key Differences :
    • Substitutes the 3-(trifluoromethyl) group with a 4-(trifluoromethoxy)phenyl moiety.
    • Retains the oxan-4-ol core.
  • Applications :
    • Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .
  • Stability : The trifluoromethoxy group enhances resistance to oxidative degradation compared to trifluoromethyl derivatives .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Differences :
    • Features a hydroxymethyl group instead of trifluoromethyl and methoxy groups.
    • Chiral centers at 3R and 4R configurations.
  • Applications :
    • A versatile building block in pharmaceutical synthesis, particularly for glycosidase inhibitors .
    • Lower molecular weight and higher polarity compared to 4-Methoxy-3-(trifluoromethyl)oxan-4-OL .

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

  • Molecular Formula: C₁₀H₈F₃NO
  • Molecular Weight : 215.17 g/mol
  • Key Differences :
    • Contains a nitrile group instead of a hydroxyl group.
    • The benzene ring replaces the tetrahydropyran core.
  • Applications :
    • Critical intermediate in agrochemical and pharmaceutical synthesis due to its reactivity in nucleophilic substitutions .
    • Higher acidity (pKa ~8.5) compared to oxan-4-OL derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-Methoxy-3-(trifluoromethyl)oxan-4-OL C₇H₁₁F₃O₃ 200.16 (estimated) Oxan-4-ol, methoxy, trifluoromethyl Metabolite studies, pharmacokinetics
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 Benzene, amine, methoxy, trifluoromethyl Drug discovery, organic synthesis
4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol C₁₂H₁₃F₃O₃ 262.23 Oxan-4-ol, trifluoromethoxyphenyl Medicinal chemistry
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Oxan-3-ol, hydroxymethyl Glycosidase inhibitors, chiral synth.
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile C₁₀H₈F₃NO 215.17 Benzene, nitrile, methoxy, trifluoromethyl Agrochemical intermediates

Research Findings and Implications

  • Metabolic Stability : 4-Methoxy-3-(trifluoromethyl)oxan-4-OL exhibits superior stability in biological matrices compared to its aniline counterpart, which is prone to oxidation .
  • Reactivity : The nitrile group in phenylacetonitrile derivatives enables rapid functionalization, whereas oxan-4-ol derivatives are more suited for hydrogen-bond-driven interactions .
  • Market Trends : Derivatives like 4-Methoxy-3-(trifluoromethyl)benzaldehyde are projected to grow in the fine chemicals sector, driven by demand for fluorinated building blocks .

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